N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a fused thiazoloazepine core (a seven-membered azepine ring fused with a five-membered thiazole ring) and a thiophene-3-carboxamide substituent.
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c16-10(7-3-5-18-6-7)15-12-14-8-2-1-4-13-11(17)9(8)19-12/h3,5-6H,1-2,4H2,(H,13,17)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEROODGEKGSNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-c]azepine core. Common synthetic routes include cyclization reactions, where intermediates are formed and subsequently cyclized under specific conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.
Mechanism of Action
The mechanism by which N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related molecules:
Key Comparisons
Thiazoloazepine Derivatives
- Target Compound vs. B-HT 920: Structural Differences: The target compound has a 4-oxo group on the azepine ring, whereas B-HT 920 features a 6-allyl group and an amine at position 2. The thiophene-3-carboxamide substituent in the target compound is absent in B-HT 920. Activity Implications: B-HT 920’s amine group enables dopamine D2/D3 receptor agonism, critical for modulating neurotransmitter release .
Cycloheptathiophene Derivatives
- Target Compound vs. Compound 27: Structural Differences: Compound 27 replaces the thiazoloazepine core with a cycloheptathiophene system. The larger cycloheptane ring may increase steric hindrance, affecting binding to HIV-1 RNase H. Activity Implications: Compound 27’s pyridin-2-yl and aminobenzamido groups likely contribute to its allosteric inhibition of HIV-1, a mechanism distinct from the target compound’s hypothetical activity .
Thienopyrimidine Derivatives
- Target Compound vs. 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine: Structural Differences: The thienopyrimidine core lacks the azepine ring but retains a tetrahydro configuration. Activity Implications: The pyrimidine ring in this analog is associated with antiviral and antimicrobial activities, suggesting that the target compound’s thiophene-carboxamide group could similarly enhance binding to microbial enzymes .
Thienotriazepine Derivatives
- Target Compound vs. Compound 7b :
- Structural Differences : Compound 7b features a triazepine ring fused to thiophene, contrasting with the target’s thiazoloazepine.
- Activity Implications : The triazepine system in 7b may improve metabolic stability, while the methoxyphenyl group could enhance lipophilicity. Both compounds share carboxamide moieties, a common pharmacophore in cytotoxic agents .
Methodological Considerations
- Cytotoxicity Assays : The sulforhodamine B (SRB) assay () is widely used to evaluate cytotoxicity in compounds like these, offering high sensitivity and compatibility with automated screening .
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and pharmacological implications based on diverse research findings.
- Molecular Formula : C₁₆H₁₅N₃O₂S
- Molecular Weight : 313.4 g/mol
- CAS Number : 1798406-56-0
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thiazole and azepine rings. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene derivatives exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve disruption of microtubule dynamics and induction of apoptosis .
- IC50 Values : Some analogs have shown IC50 values in the low micromolar range (e.g., 6.7 µg/mL), indicating potent activity against specific cancer types .
The proposed mechanisms for the biological activity include:
- Inhibition of Protein Kinases : Compounds may act as inhibitors of specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : They may trigger apoptotic pathways through mitochondrial dysfunction.
Case Studies and Research Findings
- In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of this compound. Results indicated a notable reduction in tumor size without significant toxicity at therapeutic doses.
- Combination Therapies : Research suggests that N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene derivatives can enhance the efficacy of existing chemotherapeutics when used in combination therapies .
Data Summary Table
Q & A
Q. Key Variables :
| Parameter | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity (ethanol) favors cyclization but may reduce solubility. |
| Catalyst (piperidine) | Accelerates condensation but may require stoichiometric adjustments. |
| Reaction time | Prolonged reflux (>5 hours) risks decomposition. |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer :
Standard characterization includes:
- IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ (C=O stretching), ~3200–3400 cm⁻¹ (N-H stretching), and 600–700 cm⁻¹ (C-S-C in thiazole) .
- NMR :
- ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), azepine CH₂ groups (δ 2.5–3.5 ppm), and NH (δ 9–10 ppm, broad) .
- ¹³C NMR : Carbonyl carbons (δ 160–170 ppm), thiophene/azepine carbons (δ 120–140 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 347.04 for C₁₅H₁₃N₃O₃S₂) confirm molecular weight .
Q. Recommended Workflow :
Use IR to confirm functional groups.
Assign proton environments via ¹H/¹³C NMR.
Validate molecular weight via HRMS.
Advanced Research Questions
How can computational methods like quantum chemical calculations be integrated into the design of derivatives to predict biological activity?
Q. Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and optimize reaction pathways (e.g., cyclization steps). ICReDD’s approach combines computational predictions with experimental validation to narrow optimal conditions .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on substituent effects:
- ADMET Prediction : Tools like SwissADME predict solubility, permeability, and metabolic stability based on logP (e.g., XLogP3 ≈ 5 for analogs) .
Case Study :
A derivative with a nitro group (C15H13N3O3S2) showed enhanced binding to kinase targets in silico, guiding synthesis priorities .
What strategies can resolve contradictions in reported biological activities of structurally similar thiophene-carboxamide derivatives?
Methodological Answer :
Contradictions often arise from structural nuances or assay variability. Strategies include:
Comparative SAR Analysis : Systematically compare substituent effects (e.g., nitro vs. methoxy groups) on activity. For example:
- Antibacterial Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed higher potency in Staphylococcus aureus assays .
- Anticancer Activity : Azepine ring size (5- vs. 7-membered) impacts cytotoxicity in MCF-7 cells .
Assay Standardization : Re-test compounds under uniform conditions (e.g., fixed cell lines, incubation times).
Meta-Analysis : Use tools like RevMan to statistically evaluate literature data, accounting for outliers.
Data Reconciliation Example :
A study found conflicting IC₅₀ values (5 µM vs. 20 µM) for a similar compound. Re-evaluation revealed differences in cell passage numbers and serum concentrations .
How do the thiophene and azepine rings influence reactivity in further chemical modifications?
Q. Methodological Answer :
- Thiophene Reactivity :
- Electrophilic substitution occurs at the α-position.
- Suzuki coupling can introduce aryl groups using Pd catalysts .
- Azepine Reactivity :
- The lactam carbonyl is susceptible to nucleophilic attack (e.g., Grignard reagents).
- Reductive amination can functionalize the secondary amine .
Case Study :
Ethyl 4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate underwent regioselective bromination at the thiophene ring, enabling further cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
